Natriumlinoleat

Übersicht

Beschreibung

?-Linolensäure (Natriumsalz): ist eine mehrfach ungesättigte Omega-3-Fettsäure. Es handelt sich um eine essentielle Fettsäure, d.h. sie kann vom menschlichen Körper nicht synthetisiert werden und muss über die Nahrung aufgenommen werden. Diese Verbindung findet sich häufig in Pflanzenölen wie Leinsamen-, Chia- und Hanföl. Sie spielt eine entscheidende Rolle für die menschliche Ernährung und Gesundheit und trägt zur Aufrechterhaltung der Zellmembranintegrität und zur Produktion von Signalmolekülen bei.

Wissenschaftliche Forschungsanwendungen

?-Linolensäure (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird in der Untersuchung der Lipidbiochemie und der Synthese komplexer Lipide verwendet.

Biologie: Sie spielt eine Rolle in der Struktur und Funktion der Zellmembran sowie in den Signalwegen, die an Entzündungen und Immunität beteiligt sind.

Medizin: Sie wird hinsichtlich ihrer potenziellen Vorteile für die Herz-Kreislauf-Gesundheit, ihrer entzündungshemmenden Eigenschaften und ihrer Rolle bei der Vorbeugung chronischer Krankheiten untersucht.

Wirkmechanismus

?-Linolensäure (Natriumsalz) entfaltet ihre Wirkungen über mehrere molekulare Ziele und Signalwege:

Molekulare Ziele: Sie zielt auf Enzyme ab, die am Fettsäurestoffwechsel beteiligt sind, wie z.B. Desaturasen und Elongasen.

Signalwege: Sie wird in längerkettige Fettsäuren wie Eicosapentaensäure und Docosahexaensäure umgewandelt, die Vorläufer von Signalmolekülen wie Prostaglandinen, Leukotrienen und Thromboxanen sind.

Wirkmechanismus

Target of Action

Sodium linolenate, also known as Na-LL, primarily targets the crystallization behavior of materials during melting extrusion processing . It is used as a chemical nucleating agent to improve the properties of certain composites .

Mode of Action

Sodium linolenate interacts with its targets by promoting their crystallization behavior through an S N 2 reaction . This interaction results in significant improvements in the thermal properties of the material, with a maximum crystallization temperature increase observed .

Biochemical Pathways

Sodium linolenate is involved in the metabolic pathways of polyunsaturated fatty acids . It serves as a precursor to other omega-3 fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .

Pharmacokinetics

It is known that the kinetics governing the transfer of drug molecules between different body spaces must be of first order for linear pharmacokinetics .

Result of Action

The action of Sodium linolenate results in improved mechanical, thermal, and morphological characteristics of the materials it is added to . For example, when added to polybutylene adipate-co-terephthalate (PBAT) and calcium carbonate (CaCO3) composites, the flexural modulus of the composites increased significantly .

Biochemische Analyse

Biochemical Properties

Sodium linolenate participates in various biochemical reactions. It serves as a precursor to arachidonic acid (AA), necessary for synthesizing prostaglandins and other eicosanoids . These compounds possess both anti-inflammatory and anti-proliferative properties . Sodium linolenate can also interact with proteins and enzymes, influencing their function and activity .

Cellular Effects

Sodium linolenate can influence various types of cells and cellular processes. For instance, it has been shown to protect against inflammation in certain cell types . It can also influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, sodium linolenate exerts its effects through various mechanisms. It can bind to biomolecules, influencing their function and activity . It can also affect enzyme activity, either inhibiting or activating certain enzymes . Changes in gene expression can also occur as a result of sodium linolenate’s actions .

Temporal Effects in Laboratory Settings

The effects of sodium linolenate can change over time in laboratory settings. For instance, it has been used to improve the crystallization behavior of materials during melting extrusion processing . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Sodium linolenate is involved in various metabolic pathways. It serves as a precursor to arachidonic acid, which is involved in the synthesis of prostaglandins and other eicosanoids . It can also interact with various enzymes and cofactors within these pathways .

Transport and Distribution

It is known that sodium linolenate can influence the properties of certain materials, suggesting that it may interact with transporters or binding proteins .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: ?-Linolensäure (Natriumsalz) kann durch Verseifung von Leinsamen- oder Perillaöl synthetisiert werden. Der Prozess beinhaltet die Zugabe von Aceton zu den Fettsäuren des Öls, um eine Lösung zu erzeugen, die dann einer Reihe von Reinigungsschritten unterzogen wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von ?-Linolensäure (Natriumsalz) umfasst in der Regel die Extraktion und Anreicherung der Verbindung aus natürlichen Quellen wie Spirulina und anderen Mikroalgen. Der Prozess beinhaltet Zellkultur, Biomassenproduktion und Extraktion unter Verwendung von Methoden wie Sonifizierung und Mikrowellenöfen zur Zellzerstörung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ?-Linolensäure (Natriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Diese Reaktion beinhaltet oft die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unter kontrollierten Bedingungen.

Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.

Substitution: Substitutionsreaktionen können in Gegenwart von Halogenen oder anderen Nukleophilen auftreten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Eicosapentaensäure, Docosahexaensäure und Docosapentaensäure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Alpha-Linolensäure: Eine weitere Omega-3-Fettsäure mit ähnlichen Eigenschaften, die sich jedoch in ihrer spezifischen Molekülstruktur unterscheidet.

Gamma-Linolensäure: Eine Omega-6-Fettsäure, die ebenfalls entzündungshemmende Eigenschaften hat, aber im Körper anders metabolisiert wird.

Einzigartigkeit: ?-Linolensäure (Natriumsalz) ist einzigartig aufgrund ihrer spezifischen Rolle bei der Synthese von langkettigen Omega-3-Fettsäuren, die für die Herz-Kreislauf-Gesundheit und die entzündungshemmenden Reaktionen von entscheidender Bedeutung sind. Ihre Natriumsalzform erhöht ihre Löslichkeit und Stabilität, wodurch sie für verschiedene Anwendungen besser geeignet ist .

Eigenschaften

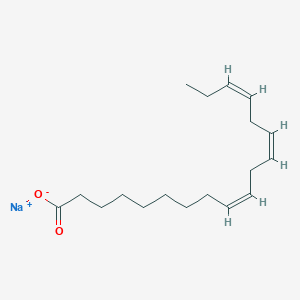

IUPAC Name |

sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZSHUCNBUBSGW-IFNWOZJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-18-4 | |

| Record name | Sodium linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5OYY436YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium linolenate interact with biological systems, and what are the downstream effects?

A: Sodium linolenate exhibits diverse biological interactions. In fish muscle, it demonstrates differential reactivity with proteins depending on lipid content, suggesting a competitive interaction between lipids and proteins for binding with sodium linolenate []. This interaction can influence protein stability, potentially impacting the texture and quality of fish during frozen storage []. Additionally, sodium linolenate exhibits potent bactericidal and hemolytic properties, particularly against pneumococci []. This activity is attributed to its interaction with proteins and potential disruption of lipid membranes, highlighting its antimicrobial properties []. In the brain, sodium linolenate can induce edema in cortical slices [], suggesting potential implications in neurological conditions. Furthermore, insects like caterpillars utilize sodium linolenate in the biosynthesis of fatty acid-amino acid conjugates (FACs), which act as elicitors of plant volatile emissions [, ]. This complex interaction with insect and plant biology underscores the ecological significance of sodium linolenate.

Q2: Can you describe the structural characteristics of sodium linolenate, including its molecular formula, weight, and spectroscopic data?

A2: While the provided abstracts don't delve into the specific spectroscopic data of sodium linolenate, we can still provide some key structural information.

Q3: How does the presence of sodium linolenate affect styrene polymerization?

A: Sodium linolenate acts as a surfactant in the polymerization of styrene, influencing both the reaction rate and the properties of the resulting polystyrene []. Notably, its presence allows styrene polymerization to occur in aqueous solutions without traditional radical initiators, leading to stable emulsions of polystyrene with high molecular weights []. This effect is particularly pronounced with sodium linolenate compared to saturated fatty acid salts or those with trans double bonds, suggesting the importance of the cis double bond configuration for its activity in this context [].

Q4: How is sodium linolenate metabolized by insects, and what are the implications for plant-insect interactions?

A: Insects, particularly caterpillars, possess a unique metabolic pathway that utilizes sodium linolenate and glutamine to synthesize fatty acid-amino acid conjugates (FACs) [, ]. Microsomal enzymes in the insect midgut catalyze this process, showcasing variations in kinetics and substrate affinity across different insect species [, ]. These FACs, secreted in the caterpillar's oral secretions, act as elicitors, triggering defense mechanisms in plants by inducing the release of volatile organic compounds [, ]. This complex interplay between insect metabolism and plant defense highlights the ecological significance of sodium linolenate in mediating plant-insect interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)